Cas no 91487-85-3 ((R)-Bifonazole)

(R)-Bifonazole structure
(R)-Bifonazole structure
Product Name:(R)-Bifonazole
CAS-nummer:91487-85-3
MF:C22H18N2
MW:310.391725063324
CID:799813
Update Time:2023-08-03

(R)-Bifonazole Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Imidazole,1-[(R)-[1,1'-biphenyl]-4-ylphenylmethyl]-
    • (R)-Bifonazole
    • 1-[(R)-phenyl(4-phenylphenyl)methyl]-1H-imidazole
    • QN49A5911G
    • (+)-bifonazole
    • (R)-1-([1,1'-biphenyl]-4-yl(phenyl)methyl)-1H-imidazole
    • (-)-bifonazole
    • (+)- Bifonazole
    • Bifonazole, (R)-
    • Bifonazole, (+)-
    • (R)-(-)-bifonazole
    • NE35563
    • 1-[(R)-biphenyl-4-yl(phenyl)methyl]-1H-imidazole
    • Q27147914
    • Z1259192070
    • 1-[(R)-{[1,1'-biphenyl]-4-yl
    • Inchi: 1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H/t22-/m1/s1
    • InChI-sleutel: OCAPBUJLXMYKEJ-JOCHJYFZSA-N
    • LACHT: N1(C=NC=C1)[C@H](C1C=CC=CC=1)C1C=CC(C2C=CC=CC=2)=CC=1

Berekende eigenschappen

  • Exacte massa: 310.147
  • Monoisotopische massa: 310.147
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 4
  • Complexiteit: 362
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 17.8

(R)-Bifonazole Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
1PlusChem
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1PlusChem
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Enamine
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Enamine
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1-[(R)-{[1,1'-biphenyl]-4-yl}(phenyl)methyl]-1H-imidazole
91487-85-3 95.0%
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Enamine
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Enamine
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Enamine
EN300-70725-1.0g
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Enamine
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1-[(R)-{[1,1'-biphenyl]-4-yl}(phenyl)methyl]-1H-imidazole
91487-85-3 95.0%
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Enamine
EN300-70725-5.0g
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Enamine
EN300-70725-10.0g
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